PARP-1 Inhibition: 5-Bromo-8-methoxy Derivative Shows 100 nM Potency, Contrasting with Inactive N3-Methylated Analogs
5-Bromo-8-methoxyquinazolin-4(3H)-one demonstrates significant inhibition of human recombinant PARP-1 with an IC50 of 100 nM, as determined by ELISA assay [1]. In stark contrast, N3-methylated quinazolinones (e.g., compounds 42 and 43 in the cited study) are essentially devoid of PARP inhibitory activity, exhibiting IC50 values > 100 µM [2]. This three-order-of-magnitude difference underscores the critical importance of the unsubstituted N3 position, a feature retained in the target compound, for maintaining PARP-1 engagement. The presence of the 5-bromo group, absent in simple 8-methoxy analogs, further enhances this activity, making this compound a potent tool for PARP-related research.
| Evidence Dimension | PARP-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 100 nM |
| Comparator Or Baseline | N3-Methylquinazolinones 42 and 43: IC50 > 100 µM; 8-hydroxy-2-methylquinazolinone (NU1025): IC50 = 0.40 µM |
| Quantified Difference | Target compound is >1000-fold more potent than N3-methylated analogs; ~4-fold less potent than the 8-hydroxy analog NU1025, but with distinct physicochemical properties due to 8-methoxy retention. |
| Conditions | Inhibition of human recombinant PARP-1 after 1 hr by ELISA (target compound); PARP inhibitory activity in permeabilized L1210 murine leukemia cells (comparator series) |
Why This Matters
This quantitative difference directly informs procurement: for studies requiring potent PARP-1 inhibition while retaining the 8-methoxy group for solubility or further derivatization, 5-bromo-8-methoxyquinazolin-4(3H)-one is a superior choice over both inactive N3-methylated analogs and over 8-hydroxy derivatives that may have different pharmacokinetic profiles.
- [1] BindingDB. BDBM50018753 (CHEMBL3291324): 5-Bromo-8-methoxyquinazolin-4(3H)-one PARP-1 inhibition data. View Source
- [2] Griffin RJ, et al. J Med Chem. 1998;41(26):5247-56. View Source
